N-(tert-Butyl)aziridine-1-carboxamide
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Overview
Description
N-(tert-Butyl)aziridine-1-carboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the aziridine ring, and a carboxamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)aziridine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with aziridine under basic conditions. The tert-butyl carbamate acts as a protecting group for the nitrogen atom, facilitating the formation of the aziridine ring . Another method involves the use of tert-butyl chloroformate and aziridine in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation to form N-(tert-butyl)aziridine-1-carboxylic acid derivatives.
Substitution Reactions: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Nucleophilic Ring-Opening: Formation of substituted amines, alcohols, and thiols
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of amine derivatives
Scientific Research Applications
N-(tert-Butyl)aziridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the synthesis of amine derivatives and other nitrogen-containing compounds . The compound’s biological activity is attributed to its ability to interact with and inhibit specific enzymes and proteins, such as protein disulfide isomerases, which play a role in cancer cell proliferation .
Comparison with Similar Compounds
N-(tert-Butyl)aziridine-1-carboxamide can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its anticancer activity and lower toxicity.
tert-Butyl aziridine-1-carboxylate: Used in polymer synthesis and as a building block for other compounds.
Aziridine-2-carboxylic acid derivatives: Investigated for their potential as enzyme inhibitors and bioactive compounds.
This compound is unique due to its specific tert-butyl and carboxamide functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-tert-butylaziridine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)8-6(10)9-4-5-9/h4-5H2,1-3H3,(H,8,10) |
InChI Key |
OZHPENBMSIDDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC1 |
Origin of Product |
United States |
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